molecular formula C8H7ClF3N B14851287 2-(Chloromethyl)-4-(2,2,2-trifluoroethyl)pyridine

2-(Chloromethyl)-4-(2,2,2-trifluoroethyl)pyridine

Cat. No.: B14851287
M. Wt: 209.59 g/mol
InChI Key: SECAETFTOXURSQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-(2,2,2-trifluoroethyl)pyridine is a chemical compound that features a pyridine ring substituted with a chloromethyl group at the 2-position and a trifluoroethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-(2,2,2-trifluoroethyl)pyridine typically involves the introduction of the chloromethyl and trifluoroethyl groups onto the pyridine ring. One common method involves the reaction of 2-chloromethylpyridine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-(2,2,2-trifluoroethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new pyridine derivative with an amine group, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

2-(Chloromethyl)-4-(2,2,2-trifluoroethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Chloromethyl)-4-(2,2,2-trifluoroethyl)pyridine exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these groups allows for versatile modifications and the development of new derivatives with tailored properties .

Properties

Molecular Formula

C8H7ClF3N

Molecular Weight

209.59 g/mol

IUPAC Name

2-(chloromethyl)-4-(2,2,2-trifluoroethyl)pyridine

InChI

InChI=1S/C8H7ClF3N/c9-5-7-3-6(1-2-13-7)4-8(10,11)12/h1-3H,4-5H2

InChI Key

SECAETFTOXURSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CC(F)(F)F)CCl

Origin of Product

United States

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